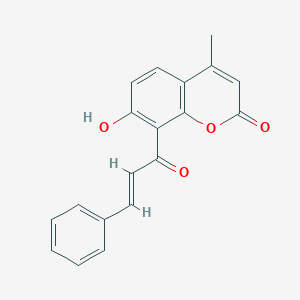![molecular formula C22H12Cl2N6 B304682 3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B304682.png)
3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with 1,2-diketones to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS)
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
科学研究应用
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for biochemical assays.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties
作用机制
The mechanism of action of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it inhibits enzymes like VEGFR-2, which are crucial for angiogenesis and tumor growth .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-c]quinazolines: Studied for their potential as enzyme inhibitors and anticancer agents
Uniqueness
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline is unique due to its dual triazole and quinoxaline structure, which enhances its ability to interact with multiple molecular targets. This structural feature contributes to its potent anticancer activity and makes it a valuable compound for further research and development .
属性
分子式 |
C22H12Cl2N6 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC 名称 |
3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C22H12Cl2N6/c23-15-9-5-13(6-10-15)19-25-27-21-22-28-26-20(14-7-11-16(24)12-8-14)30(22)18-4-2-1-3-17(18)29(19)21/h1-12H |
InChI 键 |
QEOMIWROGSBSLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)
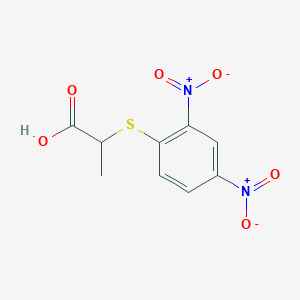
![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)
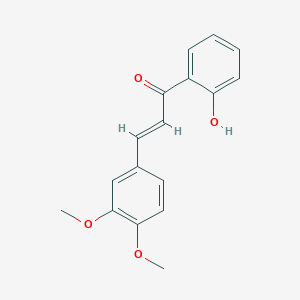
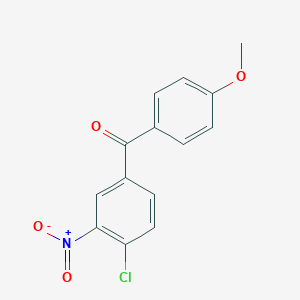
![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)
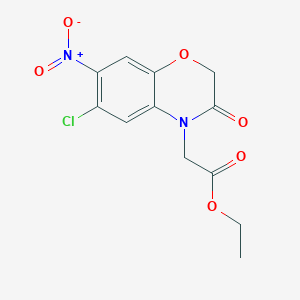
![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)
